

Application Notes and Protocols for Studying PF-945863 Clearance in Human Hepatocytes

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Compound of Interest

Compound Name: PF-945863

Cat. No.: B15560211

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Introduction

PF-945863 is a drug candidate whose metabolic clearance is predominantly mediated by Aldehyde Oxidase (AO), a cytosolic enzyme highly expressed in the liver.^{[1][2]} Understanding the rate and pathways of its clearance in human hepatocytes is critical for predicting its in vivo pharmacokinetic profile and potential for drug-drug interactions. These application notes provide a comprehensive guide to designing and executing in vitro studies to characterize the metabolic fate of **PF-945863** in cryopreserved human hepatocytes. The protocols outlined below detail methods for determining its intrinsic clearance, identifying the enzymes responsible for its metabolism, characterizing its primary metabolites, and investigating the role of hepatic transporters in its disposition.

Data Presentation

Table 1: Metabolic Stability of PF-945863 in Human Hepatocytes

Time (min)	PF-945863 Remaining (%)	ln(% Remaining)
0	100	4.61
5	85.2	4.44
15	60.1	4.10
30	36.8	3.61
60	13.5	2.60
120	1.8	0.59

Calculated Parameters:

Parameter	Value	Unit
Half-life ($t_{1/2}$)	25.9	min
Intrinsic Clearance (CL _{int})	53.5	μL/min/10 ⁶ cells

Table 2: Reaction Phenotyping of PF-945863 Metabolism

Condition	PF-945863 Intrinsic Clearance (CL _{int} , μL/min/10 ⁶ cells)	% Inhibition	Primary Metabolizing Enzyme(s)
Control (No Inhibitor)	53.5	-	All active enzymes
+ Hydralazine (AO Inhibitor)	4.8	91.0	Aldehyde Oxidase
+ Pan-CYP Inhibitor Cocktail	48.2	9.9	Cytochrome P450s
+ Pan-UGT Inhibitor Cocktail	52.1	2.6	UDP-glucuronosyltransferases

Table 3: Metabolite Identification of PF-945863

Metabolite ID	Proposed Biotransformation	m/z [M+H] ⁺	Retention Time (min)
M1	Monohydroxylation	[Parent + 16]	3.8
M2	Dihydroxylation	[Parent + 32]	3.2

Table 4: Transporter Interaction Profile of PF-945863

Transporter	Substrate	Test System	Uptake/Efflux Ratio
OATP1B1	PF-945863	Transfected HEK293 cells	3.2
OATP1B3	PF-945863	Transfected HEK293 cells	2.8
P-gp (MDR1)	PF-945863	Inside-out vesicles	1.2
BCRP	PF-945863	Inside-out vesicles	1.5
MRP2	M1-glucuronide (hypothetical)	Inside-out vesicles	4.1

Experimental Protocols

Protocol 1: Metabolic Stability of PF-945863 in Suspended Human Hepatocytes

Objective: To determine the in vitro intrinsic clearance (CL_{int}) of **PF-945863** in human hepatocytes.

Materials:

- Cryopreserved human hepatocytes
- Hepatocyte thawing and plating/incubation media (e.g., Williams' Medium E supplemented with appropriate serum and growth factors)
- **PF-945863** stock solution (e.g., 10 mM in DMSO)

- Positive control substrate (e.g., a compound with known moderate to high clearance)
- 12- or 24-well plates
- Orbital shaker incubator set to 37°C, 5% CO₂
- Acetonitrile with an appropriate internal standard for quenching
- LC-MS/MS system

Procedure:

- Thaw cryopreserved human hepatocytes according to the supplier's protocol.
- Determine cell viability and concentration using a trypan blue exclusion assay.
- Resuspend hepatocytes in pre-warmed incubation medium to a final density of 1×10^6 viable cells/mL.
- Prepare the incubation plate by adding incubation medium to each well.
- Add **PF-945863** stock solution to the wells to achieve a final concentration of 1 μ M. The final DMSO concentration should be $\leq 0.1\%$.
- Pre-incubate the plate at 37°C for 5-10 minutes.
- Initiate the reaction by adding an equal volume of the hepatocyte suspension (1×10^6 cells/mL) to each well, resulting in a final cell density of 0.5×10^6 cells/mL.
- At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), collect aliquots from the incubation wells.[\[2\]](#)
- Immediately quench the reaction by adding the aliquot to a 2-fold volume of cold acetonitrile containing an internal standard.
- Centrifuge the samples to precipitate proteins.

- Analyze the supernatant for the remaining concentration of **PF-945863** using a validated LC-MS/MS method.[3]
- Calculate the percentage of **PF-945863** remaining at each time point relative to the 0-minute time point.
- Determine the half-life ($t_{1/2}$) from the slope of the natural logarithm of the percent remaining versus time plot.
- Calculate the intrinsic clearance (CL_{int}) using the following formula: CL_{int} (μL/min/10⁶ cells) = $(0.693 / t_{1/2}) * (\text{Incubation Volume (mL)} / \text{Number of cells in } 10^6) * 1000$

Protocol 2: Reaction Phenotyping of PF-945863

Objective: To identify the enzyme families responsible for the metabolism of **PF-945863**.

Procedure:

- Follow the procedure for the Metabolic Stability Assay (Protocol 1).
- In addition to the control wells (no inhibitor), prepare sets of wells containing specific enzyme inhibitors:
 - Aldehyde Oxidase (AO) Inhibition: Pre-incubate hepatocytes with hydralazine (e.g., 25 μM) for 30 minutes before adding **PF-945863**. [4]
 - Cytochrome P450 (CYP) Inhibition: Pre-incubate hepatocytes with a pan-CYP inhibitor cocktail (e.g., containing inhibitors for major CYP isoforms like 1A2, 2C9, 2C19, 2D6, and 3A4) for 30 minutes. [5][6]
 - UDP-glucuronosyltransferase (UGT) Inhibition: Pre-incubate hepatocytes with a pan-UGT inhibitor (e.g., hecogenin or a cocktail of specific UGT inhibitors) for 30 minutes. [7]
- Initiate the reactions by adding **PF-945863** and proceed with the time course as described in Protocol 1.
- Analyze the samples and calculate the CL_{int} for **PF-945863** in the presence and absence of each inhibitor.

- Calculate the percent inhibition for each inhibitor condition to determine the contribution of each enzyme family to the overall metabolism.

Protocol 3: Metabolite Identification of PF-945863

Objective: To identify the major metabolites of **PF-945863** formed in human hepatocytes.

Procedure:

- Perform a larger scale incubation of **PF-945863** (e.g., 10 μ M) with human hepatocytes (e.g., 1×10^6 cells/mL) for a longer duration (e.g., up to 4 hours) to generate sufficient quantities of metabolites.
- At the end of the incubation, quench the reaction with cold acetonitrile and centrifuge to remove proteins.
- Concentrate the supernatant under a stream of nitrogen.
- Reconstitute the sample in a suitable solvent for LC-MS analysis.
- Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the parent compound and potential metabolites.[\[1\]](#)
- Perform MS/MS fragmentation analysis on the parent compound and any detected metabolite peaks to elucidate their structures. The primary metabolism by AO is expected to be hydroxylation.[\[8\]](#)

Protocol 4: Transporter Interaction Studies

Objective: To determine if **PF-945863** and its primary metabolite are substrates of major hepatic uptake and efflux transporters.

Procedure for Uptake Transporters (e.g., OATP1B1, OATP1B3):

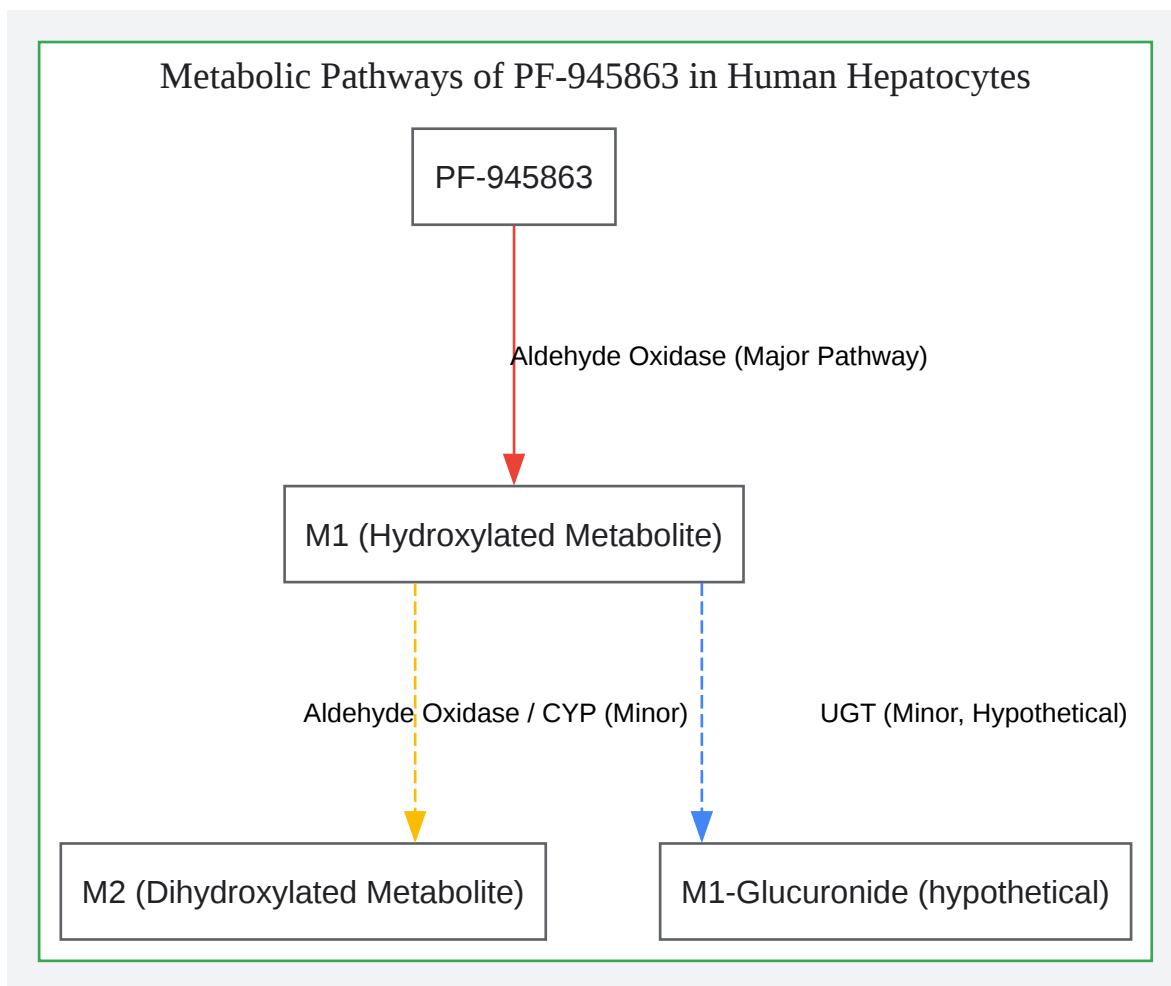
- Use commercially available transfected cell lines overexpressing the transporter of interest (e.g., OATP1B1-HEK293) and a corresponding mock-transfected control cell line.
- Plate the cells in appropriate multi-well plates and allow them to reach confluency.

- Incubate the cells with a radiolabeled or fluorescently tagged version of **PF-945863** at various concentrations.
- At specified time points, wash the cells with ice-cold buffer to stop the uptake and lyse the cells.
- Quantify the intracellular concentration of the substrate using liquid scintillation counting or fluorescence detection.
- Compare the uptake in the transporter-expressing cells to the mock-transfected cells to determine the transporter-mediated uptake.

Procedure for Efflux Transporters (e.g., P-gp, BCRP, MRP2):

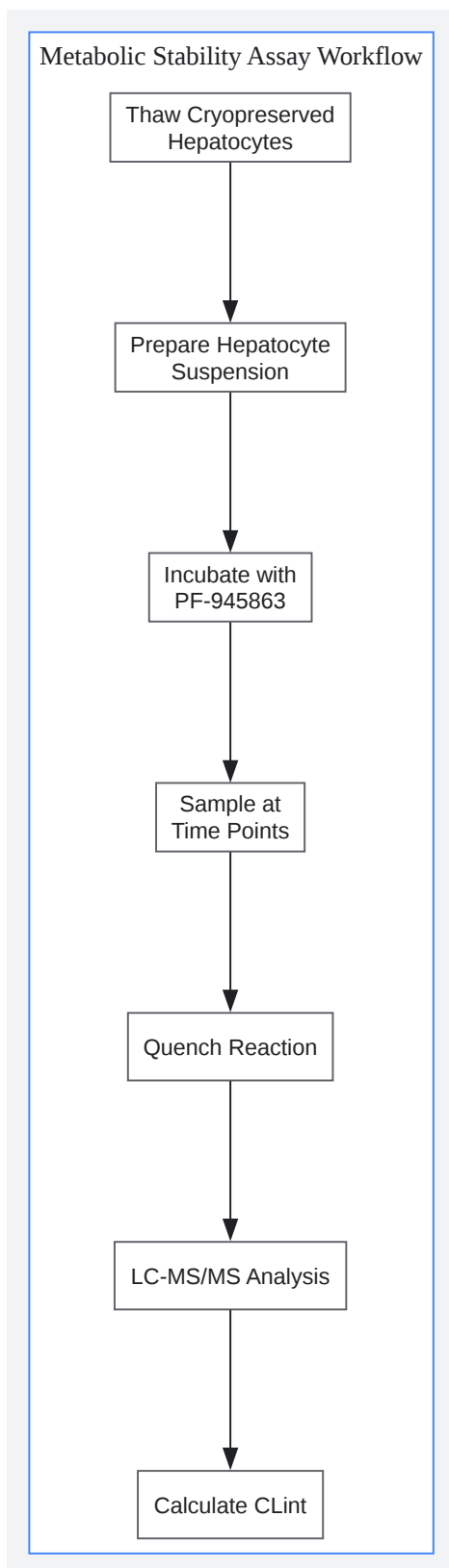
- Utilize inside-out membrane vesicles prepared from cells overexpressing the transporter of interest.
- Incubate the vesicles with a radiolabeled substrate (**PF-945863** or its metabolite) in the presence of ATP. A parallel incubation with AMP serves as a negative control.
- After a defined incubation period, collect the vesicles by rapid filtration.
- Quantify the amount of substrate trapped inside the vesicles.
- The ATP-dependent uptake into the vesicles represents the transporter-mediated efflux.

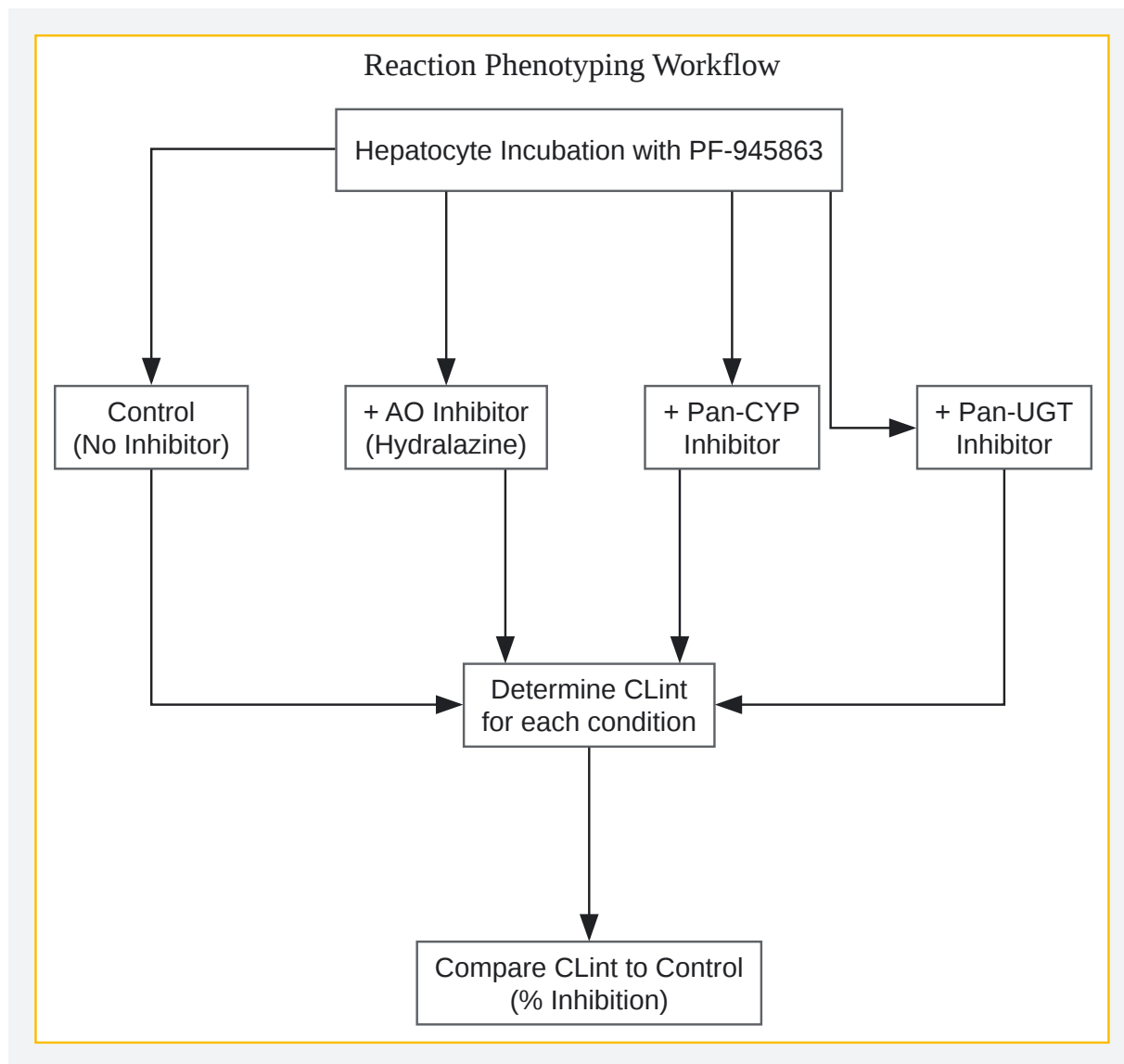
Visualizations

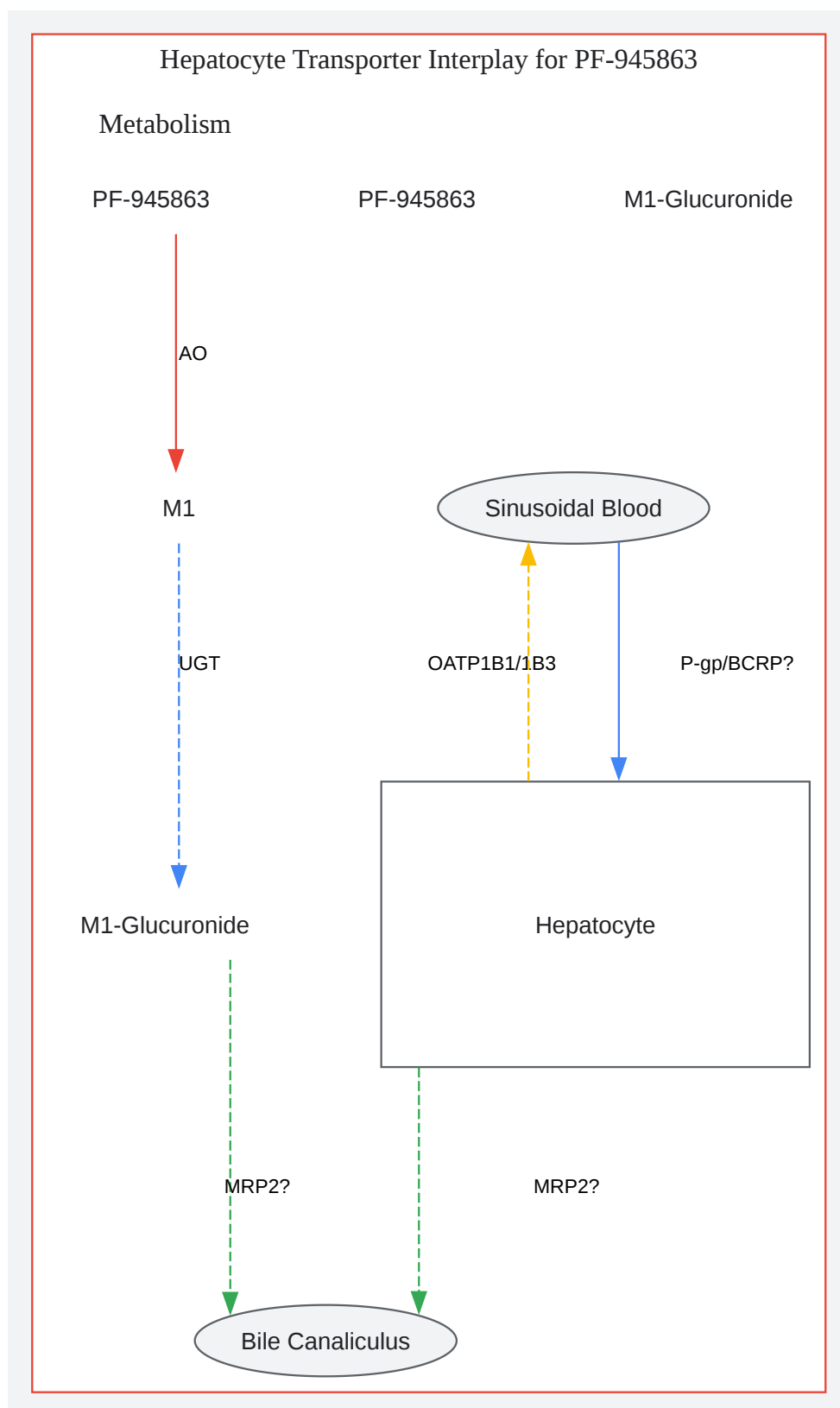


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Caption: Proposed metabolic pathways of **PF-945863**.







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